molecular formula C3H3BrN4O B14094908 1,2,4-Triazin-5(2H)-one, 3-amino-6-bromo- CAS No. 70481-87-7

1,2,4-Triazin-5(2H)-one, 3-amino-6-bromo-

Cat. No.: B14094908
CAS No.: 70481-87-7
M. Wt: 190.99 g/mol
InChI Key: NUGCREHEDXHPMZ-UHFFFAOYSA-N
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Description

1,2,4-Triazin-5(2H)-one, 3-amino-6-bromo- is a heterocyclic compound that contains a triazine ring. Triazines are a class of nitrogen-containing heterocycles that have significant importance in various fields, including medicinal chemistry, agriculture, and materials science. The presence of amino and bromo substituents on the triazine ring can impart unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Triazin-5(2H)-one, 3-amino-6-bromo- typically involves the following steps:

    Formation of the Triazine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as amidines and nitriles.

    Introduction of Amino and Bromo Groups: The amino group can be introduced through nucleophilic substitution reactions, while the bromo group can be introduced through halogenation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Triazin-5(2H)-one, 3-amino-6-bromo- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups on the triazine ring.

    Substitution: The amino and bromo groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halides, amines, and other nucleophiles or electrophiles can be used under appropriate conditions (e.g., solvents, catalysts).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield different triazine derivatives, while substitution reactions can introduce various functional groups onto the triazine ring.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: May have pharmacological properties that can be explored for drug development.

    Industry: Used in the production of agrochemicals, dyes, and materials.

Mechanism of Action

The mechanism of action of 1,2,4-Triazin-5(2H)-one, 3-amino-6-bromo- would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 1,2,4-Triazin-5(2H)-one, 3-amino-6-chloro-
  • 1,2,4-Triazin-5(2H)-one, 3-amino-6-fluoro-
  • 1,2,4-Triazin-5(2H)-one, 3-amino-6-iodo-

Uniqueness

1,2,4-Triazin-5(2H)-one, 3-amino-6-bromo- is unique due to the presence of the bromo substituent, which can impart distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromo group can participate in specific halogen bonding interactions and can be a versatile handle for further functionalization.

Properties

CAS No.

70481-87-7

Molecular Formula

C3H3BrN4O

Molecular Weight

190.99 g/mol

IUPAC Name

3-amino-6-bromo-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C3H3BrN4O/c4-1-2(9)6-3(5)8-7-1/h(H3,5,6,8,9)

InChI Key

NUGCREHEDXHPMZ-UHFFFAOYSA-N

Canonical SMILES

C1(=O)C(=NN=C(N1)N)Br

Origin of Product

United States

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